molecular formula C15H21N5O3 B5546000 3-(4-methyl-1-piperazinyl)-N'-(4-nitrobenzylidene)propanohydrazide

3-(4-methyl-1-piperazinyl)-N'-(4-nitrobenzylidene)propanohydrazide

Cat. No. B5546000
M. Wt: 319.36 g/mol
InChI Key: KGFJZPLAOUYGRA-FOWTUZBSSA-N
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Description

Synthesis Analysis

The synthesis of hydrazone derivatives, including compounds related to "3-(4-methyl-1-piperazinyl)-N'-(4-nitrobenzylidene)propanohydrazide," often involves the reaction of acetohydrazide with aromatic aldehydes. For example, a series of compounds were obtained via reaction of 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide with aromatic aldehydes, resulting in N′-(2,4-disubstitutedbenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide derivatives (Kaya et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-methyl-1-piperazinyl)-N'-(4-nitrobenzylidene)propanohydrazide" is often elucidated using various spectroscopic methods. For instance, the crystal structure can be determined by single crystal X-ray crystallography, revealing details such as unit cell dimensions, hydrogen bonding, and intermolecular interactions (Somagond et al., 2018).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, leading to the formation of new derivatives. The reactivity and potential transformations are crucial for understanding their chemical behavior and applications. For example, synthesis routes can lead to the formation of Schiff base compounds, which are characterized by their NMR, IR, and mass spectral data, providing insight into their chemical properties (Karrouchi et al., 2021).

Scientific Research Applications

Anticholinesterase Activities

Research on hydrazone derivatives, including those synthesized from piperazine and aromatic aldehydes, has demonstrated potential anticholinesterase activities. These compounds, obtained via specific chemical reactions, were tested for their inhibition potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing promising results as inhibitors. These findings suggest applications in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's disease (Kaya et al., 2016).

Polymer Synthesis

The synthesis of ordered polymers and polyamides using piperazine as a monomer has been explored in several studies. These polymers, created through direct polycondensation processes, exhibit unique properties such as solubility in specific solvents and potential for high molecular weight. The research underscores the utility of piperazine derivatives in creating new materials with potential applications in various industries, including pharmaceuticals, textiles, and biodegradable plastics (Yu et al., 1999; Hattori & Kinoshita, 1979).

Antimicrobial and Antibacterial Properties

The synthesis and evaluation of piperazine derivatives have also revealed their significant antimicrobial and antibacterial activities. These compounds, characterized by their specific substituents and structural modifications, have been tested against a variety of microbial strains, demonstrating their potential as leads for developing new antimicrobial agents. This area of research highlights the importance of piperazine derivatives in addressing the growing concern of antibiotic resistance (Keypour et al., 2017; Foroumadi et al., 2005).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of hydrazone compounds, including those related to piperazine, have shown promising results for applications in optical device technology. These studies focus on measuring parameters such as the nonlinear refractive index and absorption coefficient, with findings suggesting the potential of these compounds in developing optical limiters and switches, which are crucial components in modern telecommunications and computing (Naseema et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clearly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not clearly mentioned in the available resources .

Future Directions

The future directions for the research and use of this compound are not clearly mentioned in the available resources .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-18-8-10-19(11-9-18)7-6-15(21)17-16-12-13-2-4-14(5-3-13)20(22)23/h2-5,12H,6-11H2,1H3,(H,17,21)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFJZPLAOUYGRA-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

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